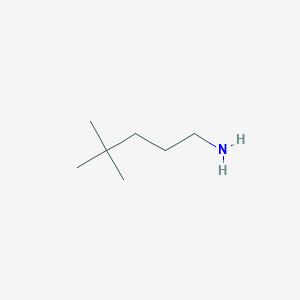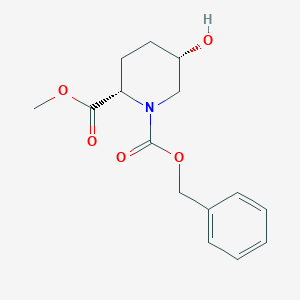
6,6'-Dihydroxy-3,3'-bipyridine
概要
説明
6,6’-Dihydroxy-3,3’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, featuring hydroxyl groups at the 6 and 6’ positions. This compound is valuable in various scientific research fields due to its ability to form coordination polymers and metal-organic frameworks, which are essential in catalysis, sensing, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihydroxy-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst (PdCl₂(dcpp)) and N-methyl ethanolamine to increase yield . Another method involves the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide (NiBr₂(PPh₃)₂), tetraethylammonium iodide, and zinc powder .
Industrial Production Methods: Industrial production of 6,6’-Dihydroxy-3,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance efficiency .
化学反応の分析
Types of Reactions: 6,6’-Dihydroxy-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
科学的研究の応用
6,6’-Dihydroxy-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science.
Biology: The compound is studied for its potential in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research explores its use in drug development, particularly in targeting metal ions in biological systems.
Industry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
作用機序
The mechanism of action of 6,6’-Dihydroxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The hydroxyl groups at the 6 and 6’ positions enhance its binding affinity to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution . The molecular targets include transition metals like palladium, nickel, and copper, which are essential in catalytic cycles .
類似化合物との比較
2,2’-Bipyridine: Lacks hydroxyl groups, making it less versatile in forming hydrogen bonds and coordination complexes.
4,4’-Bipyridine: Substitution at different positions alters its electronic properties and coordination behavior.
6,6’-Dimethyl-3,3’-bipyridine: The presence of methyl groups instead of hydroxyl groups changes its reactivity and steric properties.
Uniqueness: 6,6’-Dihydroxy-3,3’-bipyridine is unique due to the presence of hydroxyl groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it more versatile in catalysis and material science applications compared to its analogs .
特性
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJSRFZNPCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593224 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-10-0 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)

